Cas no 51019-43-3 ((-)-O-Acetyl-D-mandelic acid)

(-)-O-Acetyl-D-mandelic acid is a chiral carboxylic acid derivative widely used in asymmetric synthesis and pharmaceutical intermediates. Its acetyl-protected hydroxyl group enhances stability while retaining reactivity for further functionalization. The compound's high enantiomeric purity makes it valuable for stereoselective reactions, particularly in the preparation of optically active pharmaceuticals. It serves as a key building block in the synthesis of β-adrenergic blockers, chiral auxiliaries, and other bioactive molecules. The acetyl group can be selectively deprotected under mild conditions, offering versatility in multi-step synthetic routes. Its well-defined stereochemistry ensures consistent performance in enantioselective transformations, supporting reproducible results in fine chemical and medicinal chemistry applications.
(-)-O-Acetyl-D-mandelic acid structure
(-)-O-Acetyl-D-mandelic acid structure
商品名:(-)-O-Acetyl-D-mandelic acid
CAS番号:51019-43-3
MF:C10H10O4
メガワット:194.1840
MDL:MFCD00004249
CID:94622
PubChem ID:24855256

(-)-O-Acetyl-D-mandelic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-Acetoxy-2-phenylacetic acid
    • (-)-O-Acetyl-D-mandelic Acid
    • (R)-(-)-O-Acetylmandelic acid
    • (R)-(-)-Alpha-Acetoxyphenylacetic Acid
    • (R)-(–)-α-Acetylmandelic acid
    • (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid
    • (R)-o-acetyl mandelic acid
    • (?)-O-Acetyl-D-mandelic acid
    • (2R)-2-acetyloxy-2-phenylacetic acid
    • (R)-(-)-α-Acetoxyphenylacetic Acid
    • (R)-(−)-α-Acetoxyphenylacetic acid
    • (R)-alpha-Acetoxyphenylacetic acid
    • (R)-(+)-O-Acetylmandelic acid
    • (2R)-2-(acetyloxy)-2-phenylacetic acid
    • Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-
    • (S)-(+)-O-Acetyl-L-mandelic acid
    • (R)-(-)-a-Acetylmandelic acid
    • AK105882
    • PubChem8063
    • D-Mandelic acid acetate
    • KSC496E2L
    • R-(-)-O-Acetoxypheny
    • (-)-O-Acetyl-D-mandelic acid
    • MDL: MFCD00004249
    • インチ: 1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
    • InChIKey: OBCUSTCTKLTMBX-SECBINFHSA-N
    • ほほえんだ: O(C(C([H])([H])[H])=O)[C@@]([H])(C(=O)O[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 194.05800
  • どういたいしつりょう: 194.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 63.6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.324
  • ゆうかいてん: 98.0 to 102.0 deg-C
  • ふってん: 317.8°C at 760 mmHg
  • フラッシュポイント: 125℃
  • 屈折率: -153 ° (C=2, Acetone)
  • ようかいど: Soluble in methanol. (almost transparency)
  • PSA: 74.60000
  • LogP: 1.00720
  • ひせんこうど: 153 º (C=2 IN ACETONE)
  • ようかいせい: 未確定
  • 光学活性: [α]20/D −152.4°, c = 2 in acetone

(-)-O-Acetyl-D-mandelic acid セキュリティ情報

(-)-O-Acetyl-D-mandelic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(-)-O-Acetyl-D-mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034133-500g
(R)-2-Acetoxy-2-phenylacetic acid
51019-43-3 98%
500g
¥1380.00 2024-05-11
Key Organics Ltd
AS-15100-1MG
(R)-alpha-Acetoxyphenylacetic acid
51019-43-3 >98%
1mg
£37.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R24780-100g
(R)-2-acetoxy-2-phenylacetic acid
51019-43-3
100g
¥206.0 2021-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1453-5G
(-)-O-Acetyl-D-mandelic Acid
51019-43-3 >98.0%(GC)(T)
5g
¥195.00 2024-04-16
Enamine
EN300-7366314-0.1g
(2R)-2-(acetyloxy)-2-phenylacetic acid
51019-43-3 95%
0.1g
$19.0 2023-05-31
eNovation Chemicals LLC
D376566-1kg
(-)-O-Acetyl-D-mandelic Acid
51019-43-3 97%
1kg
$445 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SJ760-25g
(-)-O-Acetyl-D-mandelic acid
51019-43-3 98%
25g
101CNY 2021-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034133-25g
(R)-2-Acetoxy-2-phenylacetic acid
51019-43-3 98%
25g
¥72.00 2024-05-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R138928-1g
(-)-O-Acetyl-D-mandelic acid
51019-43-3 98%
1g
¥29.90 2023-09-01
TRC
A186210-1g
(-)-O-Acetyl-D-mandelic acid
51019-43-3
1g
$ 80.00 2022-06-08

(-)-O-Acetyl-D-mandelic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl
, United States, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C
リファレンス
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors
, Italy, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  15 min, rt; rt → 55 °C
リファレンス
New uses of diisopropylamine derivatives
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C; 1 h, 75 °C → 65 °C; 2 h, 60 °C; 60 °C → 25 °C; 12 h, 25 °C
リファレンス
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  5 - 6 h, 55 °C; 55 °C → 30 °C; 25 - 30 °C
リファレンス
Process for the preparation of fesoterodine and intermediates
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: 2-Methyl-2-butanol ;  70 °C
リファレンス
The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale
Dirat, Olivier; Bibb, Andrew J.; Burns, Colin M.; Checksfield, Graham D.; Dillon, Barry R.; et al, Organic Process Research & Development, 2011, 15(5), 1010-1017

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  50 - 55 °C; 6 h, 25 - 30 °C; 30 °C → 15 °C; 2 - 3 h, 10 - 15 °C
リファレンス
Method for preparation of fesoterodine and its pharmaceutically acceptable salts for treatment of urinary incontinence
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Process for the production of benzopyran-2-ol derivatives
, United States, , ,

(-)-O-Acetyl-D-mandelic acid Raw materials

(-)-O-Acetyl-D-mandelic acid Preparation Products

(-)-O-Acetyl-D-mandelic acid 関連文献

(-)-O-Acetyl-D-mandelic acidに関する追加情報

Exploring (-)-O-Acetyl-D-mandelic acid (CAS No. 51019-43-3): Properties, Applications, and Market Insights

(-)-O-Acetyl-D-mandelic acid (CAS No. 51019-43-3) is a chiral organic compound widely recognized for its role in pharmaceutical synthesis and biochemical research. This optically active derivative of mandelic acid is characterized by its acetyl group substitution, which enhances its solubility and reactivity in various chemical processes. Researchers and industry professionals frequently search for "(-)-O-Acetyl-D-mandelic acid uses" or "CAS 51019-43-3 suppliers," highlighting its significance in specialized applications.

The compound’s molecular structure, C10H10O4, features a stereocenter, making it valuable for asymmetric synthesis. Its enantiomeric purity is critical in producing active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological and metabolic disorders. Recent trends in "green chemistry" have spurred interest in optimizing its synthesis to reduce waste and improve yield, aligning with global sustainability goals.

In pharmaceuticals, (-)-O-Acetyl-D-mandelic acid serves as a precursor for chiral auxiliaries and intermediates. Its application extends to agrochemicals and fragrances, where its stereospecificity ensures product efficacy. Searches like "buy (-)-O-Acetyl-D-mandelic acid" often reflect demand from labs and manufacturers seeking high-purity grades for R&D or production.

The market for CAS 51019-43-3 is growing, driven by advancements in catalysis and bioconjugation techniques. Regulatory compliance, such as REACH and GMP certifications, is a key concern for buyers, as noted in queries like "51019-43-3 safety data." Suppliers emphasize scalability and documentation to meet these requirements.

Analytical methods like HPLC and NMR are essential for quality control, ensuring the compound’s optical rotation and purity meet industry standards. Researchers exploring "(-)-O-Acetyl-D-mandelic acid synthesis" often seek protocols balancing cost and environmental impact, reflecting broader shifts toward sustainable chemistry.

Future prospects for (-)-O-Acetyl-D-mandelic acid include its potential in peptide synthesis and drug delivery systems, areas gaining traction in biomedical research. As demand for enantiomerically pure compounds rises, innovations in production and applications will likely expand its market footprint.

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